molecular formula C12H12F2N4O2S B10906778 N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10906778
M. Wt: 314.31 g/mol
InChI Key: DUJXUTBFEJCUTA-OMCISZLKSA-N
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Description

N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound with a unique structure that includes difluoromethoxy, methoxyphenyl, and triazolamine groups

Preparation Methods

The synthesis of N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine involves several steps. The synthetic route typically includes the reaction of 4-(difluoromethoxy)-3-methoxybenzaldehyde with 3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

    Condensation: It can participate in condensation reactions to form larger molecules.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:

  • N’-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylene}nicotinohydrazide
  • N’-[(E)-[4-(difluoromethoxy)phenyl]methylidene]-3-methoxy-4-(propan-2-yloxy)benzohydrazide
  • 3-(difluoromethoxy)phenylacetylene

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of difluoromethoxy, methoxyphenyl, and triazolamine groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H12F2N4O2S

Molecular Weight

314.31 g/mol

IUPAC Name

(E)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C12H12F2N4O2S/c1-19-10-5-8(3-4-9(10)20-11(13)14)6-16-18-7-15-17-12(18)21-2/h3-7,11H,1-2H3/b16-6+

InChI Key

DUJXUTBFEJCUTA-OMCISZLKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=NN=C2SC)OC(F)F

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=NN=C2SC)OC(F)F

Origin of Product

United States

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